N'-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
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Overview
Description
N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition or other biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives
Uniqueness
N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-25(21-6-4-18(5-7-21)17-28-12-14-30-15-13-28)27-26-16-22-11-10-20-9-8-19-2-1-3-23(22)24(19)20/h1-7,10-11,16H,8-9,12-15,17H2,(H,27,29)/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDJQTKRMGILPL-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NNC(=O)C4=CC=C(C=C4)CN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=N/NC(=O)C4=CC=C(C=C4)CN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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